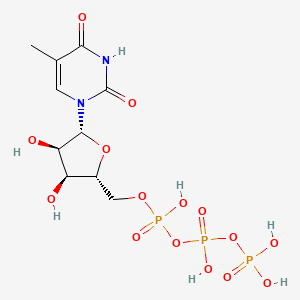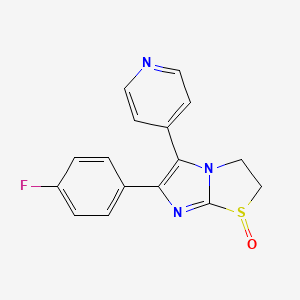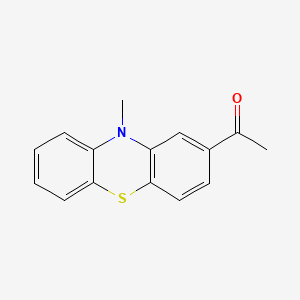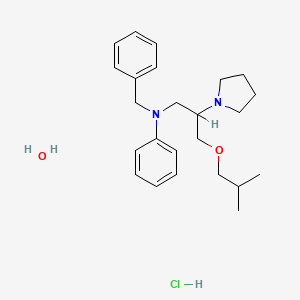
密蒙花素
描述
Mimosine is a non-protein amino acid that is primarily found in Leucaena leucocephala, a leguminous tree native to Central and South America. It is known for its unique properties that make it a valuable tool in various scientific research applications.
科学研究应用
生化性质和生物活性密蒙花素是一种非蛋白氨基酸,具有广泛的生物活性。这些活性包括抗癌、抗炎、抗纤维化、抗流感、抗病毒、除草和杀虫活性。它还在再生牙科和植物修复中发挥作用。它作为各种疾病的 PAK1 特异性抑制剂的潜力很显着,因为 PAK1 对正常细胞生长不是必需的,这使得密蒙花素成为医学研究和治疗中备受关注的化合物 (Nguyen 和 Tawata,2016).
细胞凋亡诱导和机制密蒙花素已被证明可以诱导细胞凋亡,特别是在白血病细胞系中,通过线粒体激活和活性氧 (ROS) 形成。这个过程涉及线粒体肿胀、谷胱甘肽水平下降、细胞色素 c 释放以及半胱天冬酶 3 和 9 的激活。这些发现表明密蒙花素可以通过多种途径触发细胞死亡,包括氧化应激和线粒体功能障碍 (Hallak 等人,2007).
环境和农业应用密蒙花素展示了独特的环境相互作用。它选择性地增强甲藻细胞的增殖,同时抑制其他主要浮游植物群。这表明在控制藻类种群和影响海洋生态系统方面具有潜在用途 (杨、王和王,2002)。此外,其强大的除草活性使其成为农业中杂草控制的潜在生物除草剂 (Xuan 等人,2006).
杀虫和杀线虫性质密蒙花素衍生物表现出显着的杀虫和杀线虫活性。这些特性归因于它们抑制酪氨酸酶和乙酰胆碱酯酶等酶的能力。这些发现为开发天然植物农药和农业化学品开辟了道路 (Nguyen、Chompoo 和 Tawata,2015).
抗菌和抗真菌作用密蒙花素已证明对某些真菌和细菌具有强效,对皮肤真菌具有特别强的作用。这些发现表明其在开发真菌感染治疗方法和探索其更广泛的抗菌特性方面具有潜力 (Anitha、Jayavelu 和 Murugesan,2005).
细胞周期调节和 DNA 复制在细胞研究中,密蒙花素已被用作细胞同步剂,有效地将细胞停滞在 G1-S 期边界。这是通过激活 ATM/ATR 介导的检查点信号传导来实现的,而不会诱导 DNA 损伤。这种特性使密蒙花素对于细胞周期动力学和癌症生物学的研究非常有价值 (Kubota 等人,2014).
植物中的应激反应和紫外线照射密蒙花素在白花草等植物中的含量受应激相关信号和紫外线照射等环境因素的影响。这表明它在植物适应机制和农业应用中的潜力 (Rodrigues-Corrêa 等人,2019).
属性
IUPAC Name |
2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNJWVWKTVETCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950337 | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mimosine | |
CAS RN |
2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |
| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Mimosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIMOSINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary molecular targets of mimosine, and how does its binding affect cellular processes?
A1: Mimosine exerts its biological effects through multiple mechanisms. One prominent target is ribonucleotide reductase, an iron-dependent enzyme crucial for DNA synthesis [, , ]. By chelating iron, mimosine inhibits this enzyme, leading to depletion of deoxyribonucleotide triphosphate pools and ultimately arresting DNA replication []. Another mechanism involves the inhibition of cyclin-dependent kinases, particularly cyclin D1, which play a vital role in cell cycle progression []. Mimosine also upregulates the expression of p21WAF1, a cyclin-dependent kinase inhibitor, further contributing to cell cycle arrest at the G1/S boundary [].
Q2: Does mimosine induce apoptosis, and if so, what pathways are involved?
A2: Studies have shown that mimosine can induce apoptosis in various cell types, including human leukemia cells []. This apoptotic effect is attributed to several factors, including iron chelation, mitochondrial activation characterized by a reduction in mitochondrial transmembrane potential, and increased caspase-3 activity []. Additionally, mimosine can induce oxidative stress, which also contributes to apoptosis [].
Q3: How does mimosine's effect on the cell cycle differ between somatic cells and embryonic cells?
A3: Intriguingly, mimosine's effect on the cell cycle appears to be cell-type specific. While it effectively arrests DNA replication and cell cycle progression in somatic cells, typically at the G1/S boundary, it has minimal impact on rapidly dividing embryonic cells of Xenopus laevis []. This difference suggests distinct regulatory mechanisms governing cell cycle control in embryonic versus somatic cells.
Q4: What is the molecular formula, weight, and structure of mimosine?
A4: Mimosine, chemically known as β-[N-(3-hydroxy-4-pyridone)]-α-aminopropionic acid, has the molecular formula C8H10N2O4 and a molecular weight of 198.17 g/mol. Its structure consists of a pyridone ring substituted with a hydroxyl group and an alanine side chain.
Q5: How does dehydration affect mimosine content in Leucaena leucocephala forage?
A5: Studies have revealed that air-drying Leucaena leucocephala forage significantly increases mimosine concentration compared to fresh samples []. This finding highlights the importance of considering processing methods when utilizing leucaena as fodder.
Q6: Can you explain the role of mimosinase in mimosine degradation and its potential applications?
A6: Mimosinase is a carbon-nitrogen lyase found in Leucaena leucocephala that catalyzes the degradation of mimosine into 3-hydroxy-4-pyridone (3H4P), pyruvate, and ammonia []. This enzyme, requiring pyridoxal 5′-phosphate for activity, exhibits high specificity for mimosine degradation. The isolation and characterization of mimosinase cDNA open avenues for developing transgenic leucaena with reduced mimosine content, potentially improving its safety and efficacy as a forage crop [].
Q7: How do structural analogs of mimosine, such as isomimosine, compare in their defleecing activity in sheep?
A7: Isomimosine, a structural analog of mimosine, exhibits comparable potency in inhibiting fiber growth and inducing defleecing in sheep []. This observation suggests that specific structural features of the mimosine molecule are crucial for its biological activity.
Q8: What are the known toxic effects of mimosine in animals, and what factors influence its toxicity?
A8: Mimosine is known to cause various toxic effects in animals, including alopecia (hair loss), goiter (enlarged thyroid gland), reproductive issues such as infertility and fetal death, and reduced egg production in poultry [, , ]. The severity of these effects depends on factors like mimosine concentration in the diet, duration of exposure, and animal species [, ]. Ruminants tend to be less susceptible due to the ability of rumen microbes to degrade mimosine [].
Q9: Does mimosine administration have any adverse effects on bone health in animals?
A9: Studies in broiler chicks have shown that dietary mimosine at a 1% concentration can lead to osteopathy, characterized by decreased bone mineral density, reduced strength and toughness of femur bones []. This effect appears to be linked to both a loss of appetite and a direct impact of mimosine on bone metabolism, leading to a low turnover rate of bone tissue [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[1-(4-Methoxyphenyl)iminoethyl]indene-1,3-dione](/img/structure/B1218093.png)
![N-(1,8-dimethyl-3-pyrazolo[3,4-b]quinolinyl)propanamide](/img/structure/B1218097.png)
![4-[[[4-(2-Furanylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]thio]methyl]benzonitrile](/img/structure/B1218098.png)


![5-[Bis(3-carboxy-4-hydroxyphenyl)methyl]-3-(3-carboxy-4-hydroxybenzyl)-2-hydroxybenzoic acid](/img/structure/B1218102.png)







